molecular formula C7H12BrCl2N3 B15299997 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride

Cat. No.: B15299997
M. Wt: 289.00 g/mol
InChI Key: ULWRSJCJAMJRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride is a high-quality chemical building block designed for research and further manufacturing applications. This brominated tetrahydropyrazolopyrazine derivative serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the construction of more complex heterocyclic compounds. The pyrazolo[1,5-a]pyrazine scaffold is of significant interest in drug discovery, with related compounds being explored for their potential as protein kinase inhibitors in targeted cancer therapies . The bromine atom at the 3-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents . The core structure is part of a class of fused bicyclic systems known for their versatility and ability to interact with various biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions; refer to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C7H12BrCl2N3

Molecular Weight

289.00 g/mol

IUPAC Name

3-bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride

InChI

InChI=1S/C7H10BrN3.2ClH/c1-5-7(8)6-4-9-2-3-11(6)10-5;;/h9H,2-4H2,1H3;2*1H

InChI Key

ULWRSJCJAMJRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCNCC2=C1Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrazine core. This can be achieved through the reaction of 2-bromoacetophenone with hydrazine hydrate under reflux conditions.

    Bromination: The resulting pyrazolo[1,5-a]pyrazine is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

    Methylation: The brominated intermediate is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.

    Oxidation: Formation of pyrazolo[1,5-a]pyrazine oxides.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.

    Coupling: Formation of biaryl or vinyl pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor and its effects on various biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

The structural and functional properties of 3-bromo-2-methyl-pyrazolo[1,5-a]pyrazine dihydrochloride are best understood in comparison to analogs with variations in substituents, core heterocycles, or halogen positions. Below is a detailed analysis supported by data tables and research findings.

Structural Analogs with Halogen or Methyl Substituents
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
3-Bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride 2059994-83-9 C₆H₉BrClN₃·2HCl 238.51 3-Br, 2-CH₃ Intermediate for kinase inhibitors; mGluR2 NAM
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (trifluoroacetic acid salt) 2225147-25-9 C₈H₉ClF₃N₃O₂ 271.62 3-Cl Lab-scale synthesis; halogenated analog
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride N/A C₇H₈F₃N₃·HCl ~243.61 2-CF₃ High-purity research chemical
3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-6-methanol 1780649-69-5 C₇H₁₀BrN₃O 232.08 3-Br, 6-CH₂OH Solubility-enhancing hydroxyl group

Key Observations :

  • Bromine’s larger size may enhance hydrophobic interactions in biological targets.
  • Methyl vs.
  • Hydroxyl Functionalization: The 6-methanol derivative () improves aqueous solubility but may reduce membrane permeability due to increased polarity.
Core Heterocycle Variations
Compound Name CAS Number Core Structure Key Features Biological Relevance Reference
3-Bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride 1803586-18-6 Imidazo[1,2-a]pyrazine Nitrogen-rich core; dual methyl groups PDE10 inhibition; CNS disorders
6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one N/A Chromenone-pyrazole hybrid Extended π-system; brominated coumarin core Anticancer activity (in vitro)

Key Observations :

  • Imidazo vs.
  • Hybrid Structures: Chromenone-pyrazole hybrids () exhibit distinct photophysical properties and broader biological activity spectra due to extended conjugation.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride?

Answer: The compound can be synthesized via bromination of a preformed pyrazolo[1,5-a]pyrazine core. A validated method involves dissolving the precursor in 20% aqueous hydrobromic acid (HBr) at 60°C for 10 minutes, followed by extraction with dichloromethane and crystallization from diethyl ether (yield: 52%) . Alternative routes use silylformamidine-mediated reactions under ambient conditions, achieving 90% yields via recrystallization from pentane .

Q. How is the compound characterized for structural confirmation?

Answer: Structural confirmation requires multi-spectral analysis:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methyl groups at position 2, bromine at position 3) and ring saturation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 331.1 g/mol for related iodinated analogs) .
  • Melting Point (mp) : Consistent mp ranges (e.g., 115–116°C for brominated derivatives) validate purity .

Q. What strategies enable regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core?

Answer: Position 7 functionalization is achieved through:

  • Aldehyde Introduction : Heating with HBr generates a formyl group at position 7 (e.g., 7-formyl derivatives) .
  • Amination : Silylformamidine reagents enable dimethylamino substitutions under mild conditions .
  • Steric Control : Bulky substituents at position 2 (e.g., methyl) direct electrophiles to position 7 .

Q. How can contradictory spectral data for brominated derivatives be resolved?

Answer: Contradictions arise from solvent effects or tautomerism. Resolution strategies include:

  • Solvent Standardization : Use deuterated DMSO for NMR to minimize solvent shifts .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., bond angles for bromine positioning) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What are the stability considerations for the dihydrochloride salt under varying pH conditions?

Answer:

  • Acidic Stability : Stable in HBr (pH < 2) but hydrolyzes above pH 5, releasing HCl .
  • Thermal Degradation : Decomposes above 150°C; store at -20°C under inert gas .
  • Hygroscopicity : Salt form absorbs moisture; use desiccants during storage .

Q. How can computational modeling predict reactivity in pyrazolo[1,5-a]pyrazine systems?

Answer:

  • DFT Calculations : Compare activation energies for bromination at positions 3 vs. 7 to explain regioselectivity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to electrophilic attack .
  • Docking Studies : Predict interactions with biological targets (e.g., kinase binding pockets) .

Q. What experimental designs address low yields in large-scale synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 min vs. 20 h) and improves yield by 15–20% .
  • Flow Chemistry : Continuous processing minimizes side reactions (e.g., dihydrochloride precipitation in-line) .
  • Catalytic Optimization : Use Pd/C or CuI to enhance bromination efficiency .

Q. How does steric hindrance from the 2-methyl group influence reactivity?

Answer:

  • Regioselectivity : Directs electrophiles to less hindered positions (e.g., position 7 over 3) .
  • Tautomer Equilibrium : Stabilizes the 4H-tautomer, altering resonance structures in NMR .
  • Solubility : Methyl group reduces aqueous solubility by 30% compared to unmethylated analogs .

Q. What analytical methods differentiate between dihydrochloride and mono-hydrochloride forms?

Answer:

  • Elemental Analysis : Chlorine content (theoretical: 21.4% for dihydrochloride vs. 12.8% for mono) .
  • TGA-MS : Thermal gravimetric analysis shows two HCl release events at 120°C and 180°C .
  • Ion Chromatography : Quantify free Cl⁻ ions in solution after dissociation .

Q. How can structural analogs guide SAR studies for kinase inhibition?

Answer:

  • Methyl vs. Bromine Substitution : Methyl at position 2 enhances hydrophobic binding; bromine at 3 increases steric bulk, reducing off-target effects .
  • Dihydrochloride Salt : Improves solubility for in vitro assays (IC50 < 1 µM vs. >10 µM for free base) .
  • Position 7 Modifications : Formyl or amino groups enable covalent binding to catalytic lysines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.